Cefpiramide
Overview
Description
Synthesis Analysis
The synthesis of Cefpiramide involves using 4-hydroxyl-6-methyl-2-pyrone as raw materials to produce (2R)-2-[4(-hydroxyl-6-methyl-3-pyridine)carboxamide]-2-(4-hydroxyl phenyl)acetic acid, which then undergoes condensation with (6R,7R)-3-[(methyl-1H-tetrazole-5)sulfenyl]-7-amino-8-oxo-5-thio-1-azabicyclo-[4,2,0]-oct-2-ene-2-carboxylic acid to synthesize Cefpiramide. This process is highlighted by its high yield and efficiency (Zhou Yi-hai, 2010).
Molecular Structure Analysis
The gel-crystal transition during the crystallization of Cefpiramide has been systematically investigated. This transition involves the three-dimensional mesh self-assembly structure made by carbonyl group, amide group, and carboxyl group through hydrogen bonding interaction, indicating a sophisticated molecular structure that assembles into crystals over time (M. Guo et al., 2017).
Chemical Reactions and Properties
Cefpiramide's chemical reactions and properties have been extensively studied, including its pharmacokinetics and mechanism of action. It is known for its biliary excretion mechanism and the carrier-mediated transport in canalicular rat liver plasma membrane vesicles, indicating its specific interactions and transport mechanisms within biological systems (I. Tamai et al., 1990).
Physical Properties Analysis
The crystalline and amorphous forms of Cefpiramide exhibit different stabilities under varying conditions, with the crystalline form showing significantly higher thermal stability. This has implications for the drug's formulation and storage (Ming-juan Wang et al., 2012).
Chemical Properties Analysis
The solubility of Cefpiramide in different solvents and its dissolution thermodynamics have been quantitatively analyzed. The studies found that its solubility increases with temperature and exhibits a quasi-S-shaped curve with the increase of the initial mole fraction of alcohol in binary solvent systems. This provides valuable insights into the solvent effects on Cefpiramide's solubility and dissolution behavior (Fengxiang Tang et al., 2017).
Scientific Research Applications
Biliary Infections Treatment : Cefpiramide is often used for treating biliary infections. A high-performance liquid chromatographic method has been developed for determining its concentrations in human plasma and bile, underscoring its significance in this area (Yoon et al., 2020).
Antimicrobial Agent : It inhibits beta-lactamase produced by various bacteria like Citrobacter freundii and Escherichia coli, making it a potential antimicrobial agent (Fu et al., 1985).
Activity Against Pseudomonas : This new cephalosporin shows activity against Pseudomonas and is well-absorbed following parenteral administration (Drigues et al., 1986). It's also noted for its broad spectrum of antibacterial activity, effective against commonly encountered bacterial pathogens (Barry et al., 1985).
High Biliary Concentrations : Cefpiramide has high biliary concentrations, making it suitable for treating biliary tract infections (Brogard et al., 1988).
Obstetrics and Gynecology : It has been effectively used in treating obstetric and gynecological infections, with notable efficacy and safety (Chimura et al., 1985).
Transport Mechanism : Cefpiramide is transported by recognition as organic anions in the bile canalicular membrane, providing insight into its pharmacokinetics (Tamai et al., 1990).
Pediatric Infections Treatment : It has an overall efficacy rate of 83.7% in treating various pediatric infections (Aoyama et al., 1983).
Plasma Half-Life and Dosage Adjustment : The mean plasma half-life of cefpiramide is 4.44 hours, with no evidence of drug accumulation in plasma when administered multiple times at 12-hour intervals. This suggests dosage modification in specific patient populations, like those with cholestasis or alcoholic cirrhosis, due to impaired biliary elimination, lower plasma binding, and altered pharmacokinetics (Nakagawa et al., 1984; Demontes-Mainard et al., 1994; Demotes-mainard et al., 1991).
Safety And Hazards
properties
IUPAC Name |
(6R,7R)-7-[[(2R)-2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N8O7S2/c1-11-7-16(35)15(8-26-11)20(36)27-17(12-3-5-14(34)6-4-12)21(37)28-18-22(38)33-19(24(39)40)13(9-41-23(18)33)10-42-25-29-30-31-32(25)2/h3-8,17-18,23,34H,9-10H2,1-2H3,(H,26,35)(H,27,36)(H,28,37)(H,39,40)/t17-,18-,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAUCHMQEXVFJR-PMAPCBKXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C(=CN1)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N8O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
74849-93-7 (hydrochloride salt) | |
Record name | Cefpiramide [USAN:USP:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070797114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6046630 | |
Record name | Cefpiramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cefpiramide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014574 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.68e-02 g/L | |
Record name | Cefpiramide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014574 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The bactericidal activity of cefpiramide results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). | |
Record name | Cefpiramide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00430 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Cefpiramide | |
CAS RN |
70797-11-4 | |
Record name | Cefpiramide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70797-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefpiramide [USAN:USP:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070797114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefpiramide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00430 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cefpiramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEFPIRAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P936YA152N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cefpiramide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014574 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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